
Spinasaponin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spinasaponin E is a naturally occurring compound belonging to the class of triterpene saponins. These compounds are characterized by their amphipathic nature, consisting of a hydrophobic aglycone and hydrophilic sugar moieties. This compound is derived from plants and has been studied for its potential therapeutic properties, particularly in the context of inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spinasaponin E involves multiple steps, starting from the extraction of the raw plant material. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the saponins.
Purification: The crude extract is purified using techniques such as preparative high-performance liquid chromatography (HPLC).
Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The key steps include:
Large-scale Extraction: Using industrial solvents and equipment to extract saponins from plant material.
Bulk Purification: Employing large-scale chromatography techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Spinasaponin E undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpene saponins.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural emulsifiers and foaming agents for food and cosmetic products.
Mechanism of Action
The mechanism of action of Spinasaponin E involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.
Induce Apoptosis: In cancer cells by activating apoptotic pathways and inhibiting survival signals.
Modulate Immune Response: By affecting the activity of immune cells and cytokines.
Comparison with Similar Compounds
Spinasaponin E is unique among triterpene saponins due to its specific structure and bioactivity. Similar compounds include:
Elatosides: Known for their anti-inflammatory properties.
Momordins: Studied for their anticancer effects.
Senegasaponins: Investigated for their role in modulating immune responses.
Properties
Molecular Formula |
C58H90O28 |
|---|---|
Molecular Weight |
1235.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3S,4R,5S,6S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C58H90O28/c1-21-30(62)33(65)43(84-48-37(69)34(66)40(22(2)80-48)81-46-35(67)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58)85-49-39(71)41(38(70)42(83-49)45(72)73)82-47-36(68)32(64)27(61)20-78-47/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49-,50-,54+,55+,56+,57-,58-/m0/s1 |
InChI Key |
NEWMQFCMLLWYCE-NIXSPBOHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)(C)C)OC9C(C(C(C(O9)C)OC1C(C(C(CO1)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
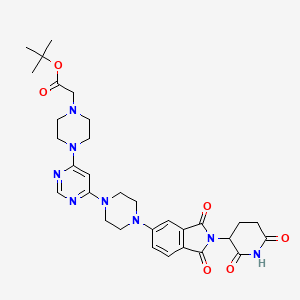
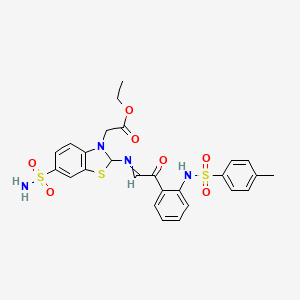
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
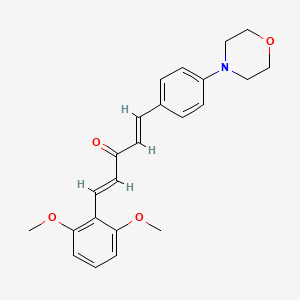
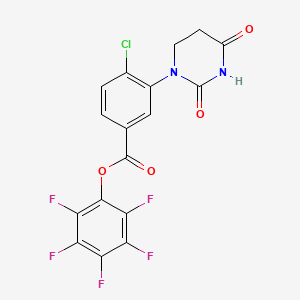
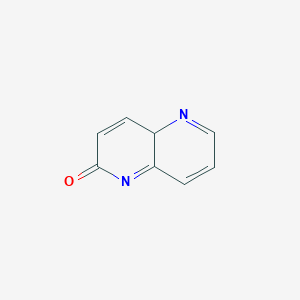
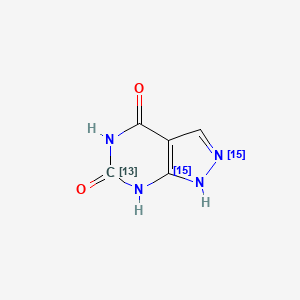
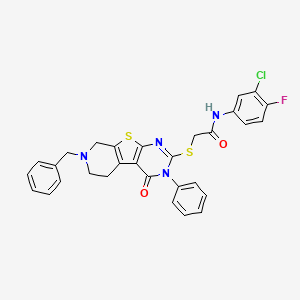
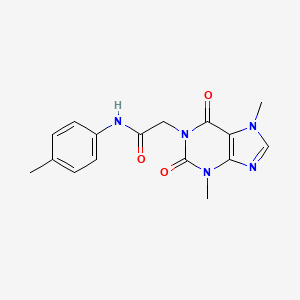
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
